1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
Scientific Research Applications
CNS Activity and Cannabinoids
One study focuses on the synthesis of a series of 1-amino- and 1-mercapto-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyrans, evaluating their CNS activity in rodent test systems. The research indicates that substituting the 1-hydroxy group with an amine retains pharmacological activity, highlighting the potential of pyrazole derivatives in developing pharmacological agents (Matsumoto, Stark, & Meister, 1977).
Metal Complexation and Antitumor Activity
Another study reports the in situ synthesis and characterization of novel cationic–anionic complexes involving pyrazole derivatives, displaying substantial antitumor activity against various cancer cell lines. This research underscores the potential of pyrazole derivatives in creating complexes with significant biological activities (Adach, Daszkiewicz, & Tyszka-Czochara, 2016).
Corrosion Inhibition
Research on the inhibitive action of bipyrazolic type organic compounds on the corrosion of pure iron in acidic media has shown that pyrazole derivatives can act as efficient corrosion inhibitors. This application is crucial for protecting industrial materials and infrastructure (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Liquid-Liquid Extraction and Theoretical Studies
Another field of application is the use of N-donor pyrazole derivatives for the efficient liquid–liquid extraction of metal ions from aqueous solutions. These findings are significant for environmental remediation and resource recovery, demonstrating the versatility of pyrazole derivatives in selective metal ion extraction processes (Khoutoul, Abrigach, Zarrouk, Benchat, Lamsayah, & Touzani, 2015).
Functional Modification of Hydrogels
Pyrazole derivatives have also been used to modify poly vinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and antibacterial activities. Such modifications are pertinent to medical applications, including wound dressing and drug delivery systems (Aly & El-Mohdy, 2015).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may affect the biochemical pathways related to these diseases .
Pharmacokinetics
The compound’s solubility in organic solvents such as acetonitrile, dmso, and methanol suggests that it may have good bioavailability.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Action Environment
The compound is known to be stable at room temperature and soluble in some organic solvents , suggesting that these factors may influence its action and efficacy.
Properties
IUPAC Name |
1-hexyl-3,5-dimethylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-4-5-6-7-8-14-10(3)11(12)9(2)13-14/h4-8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNCVLDNHZFFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=C(C(=N1)C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.